molecular formula C23H26N2O2 B11017551 3-(3-acetyl-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B11017551
M. Wt: 362.5 g/mol
InChI Key: AUMXCTYRLVKANN-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with an acetyl group and a propanamide chain linked to a phenylbutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Indole Core: Starting with an appropriate precursor, such as 3-acetylindole, which can be synthesized via Fischer indole synthesis.

    Amide Bond Formation: The propanamide chain can be introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Substitution Reaction: The phenylbutan-2-yl group can be attached via a substitution reaction, possibly using a Grignard reagent or an organolithium compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the acetyl group could yield 3-(3-carboxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The acetyl and propanamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-acetyl-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to the combination of the indole core with the acetyl and propanamide groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(4-phenylbutan-2-yl)propanamide

InChI

InChI=1S/C23H26N2O2/c1-17(12-13-19-8-4-3-5-9-19)24-23(27)14-15-25-16-21(18(2)26)20-10-6-7-11-22(20)25/h3-11,16-17H,12-15H2,1-2H3,(H,24,27)

InChI Key

AUMXCTYRLVKANN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C

Origin of Product

United States

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